3,3,3-Trifluoropropane-1,2-diamine
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Overview
Description
3,3,3-Trifluoropropane-1,2-diamine is a fluorinated organic compound with the molecular formula C3H7F3N2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a propane backbone, along with two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropane-1,2-diamine typically involves the reaction of 3,3,3-trifluoropropene with ammonia or amines under controlled conditions. One common method includes the hydroamination of 3,3,3-trifluoropropene using ammonia in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, nitroso compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Trifluoropropane-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropane-1,2-diol: This compound has similar structural features but contains hydroxyl groups instead of amino groups.
2-Bromo-3,3,3-Trifluoropropene: Another fluorinated compound used in organic synthesis with different functional groups and reactivity
Uniqueness
3,3,3-Trifluoropropane-1,2-diamine is unique due to its dual amino functionality combined with the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,3,3-trifluoropropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2/c4-3(5,6)2(8)1-7/h2H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHYHUYKPDZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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